2'-Deoxy-2'-fluorouridine

Descripción general

Descripción

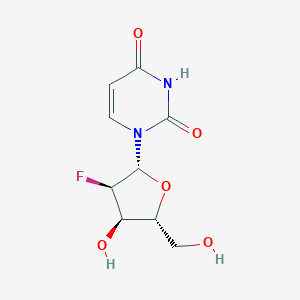

La 2’-Desoxiuridina-2’-fluorada es un análogo de nucleósido con la fórmula molecular C₉H₁₁FN₂O₅. Es una forma modificada de uridina, donde el grupo hidroxilo en la posición 2’ de la porción de azúcar se reemplaza por un átomo de flúor. Esta modificación confiere propiedades únicas al compuesto, lo que lo hace valioso en diversas aplicaciones científicas y médicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 2’-Desoxiuridina-2’-fluorada generalmente implica la fluoración de derivados de uridina. Un método común incluye los siguientes pasos:

Deshidratación y condensación: La uridina primero se deshidrata y se condensa en las posiciones 2’ y 1’.

Fluoración: Luego se usan reactivos fluorantes para introducir un átomo de flúor en la posición 2’.

Métodos de producción industrial: Los métodos de producción industrial a menudo involucran rutas sintéticas similares, pero están optimizados para la producción a gran escala. Estos métodos se centran en lograr altos rendimientos y pureza, al tiempo que minimizan el riesgo y los requisitos de equipo .

Análisis De Reacciones Químicas

Tipos de reacciones: La 2’-Desoxiuridina-2’-fluorada experimenta diversas reacciones químicas, que incluyen:

Reacciones de sustitución: El átomo de flúor en la posición 2’ puede participar en reacciones de sustitución nucleófila.

Oxidación y reducción: El compuesto puede sufrir reacciones de oxidación y reducción, aunque estas son menos comunes.

Reactivos y condiciones comunes:

Reacciones de sustitución: Los reactivos como el bicarbonato de sodio y el carbonato de difenilo se utilizan comúnmente en los pasos iniciales de la síntesis.

Oxidación y reducción: Las condiciones y los reactivos específicos dependen de la transformación deseada.

Productos principales: El producto principal de estas reacciones es la 2’-Desoxiuridina-2’-fluorada, con posibles productos secundarios dependiendo de las condiciones de reacción.

Aplicaciones Científicas De Investigación

Antiviral Applications

2'-FdU has shown considerable efficacy against a range of viral pathogens, particularly in the context of RNA viruses.

- Hepatitis C Virus (HCV) : Research indicates that 2'-FdU exhibits potent inhibitory effects on HCV replication. It has been demonstrated to reduce HCV replicon RNA levels significantly, showcasing an effective concentration (EC90) of approximately 5.0 μM with low cytotoxicity (CC50 > 100 μM) .

- Influenza Viruses : Studies have reported that 2'-FdU and its analogs, such as 2'-deoxy-2'-fluorocytidine (2'-FdC), exhibit antiviral activity against various strains of influenza, including H5N1 and H1N1 viruses. In vitro assays showed that these compounds could inhibit viral replication effectively, with EC50 values ranging from 0.13 µM to 4.6 µM . In animal models, administration of 2'-FdC significantly improved survival rates in mice infected with lethal doses of H5N1 .

- Crimean-Congo Hemorrhagic Fever Virus (CCHFV) : 2'-FdC was identified as a potent inhibitor of CCHFV replication, exhibiting an EC50 value significantly lower than that of ribavirin, indicating its potential as a therapeutic agent against this emerging viral threat .

Antitumor Applications

The anticancer properties of 2'-FdU are primarily attributed to its ability to interfere with nucleic acid synthesis and function.

- Mechanism of Action : As a nucleoside analog, 2'-FdU can be incorporated into DNA during replication, leading to chain termination or misincorporation events that ultimately inhibit tumor cell proliferation . This mechanism is particularly relevant in the treatment of various malignancies where rapid cell division is characteristic.

- Clinical Trials : Several fluorinated nucleosides, including 2'-FdU derivatives, have progressed through clinical trials for their anticancer applications. They are being evaluated for their efficacy in combination therapies aimed at enhancing the overall treatment response in cancer patients .

Research and Development Insights

Recent studies have focused on optimizing the structure-activity relationships (SAR) of 2'-FdU and related compounds to enhance their therapeutic profiles.

- Stability and Bioavailability : The introduction of fluorine at the 2' position not only stabilizes the nucleoside against enzymatic degradation but also alters its pharmacokinetic properties, allowing for improved bioavailability and therapeutic efficacy .

- Combination Therapies : Ongoing research is investigating the use of 2'-FdU in combination with other antiviral agents to achieve synergistic effects against resistant viral strains or to enhance antitumor activity when used alongside traditional chemotherapeutics .

Case Studies and Clinical Findings

Several case studies highlight the successful application of 2'-FdU in both laboratory settings and clinical trials:

Mecanismo De Acción

El mecanismo de acción de la 2’-Desoxiuridina-2’-fluorada implica su incorporación en los ácidos nucleicos. Una vez incorporado, puede inhibir la replicación de virus y células cancerosas al interferir con la síntesis de ADN y ARN. El compuesto se dirige a enzimas como la timidilato sintasa, que es crucial para la síntesis de ADN .

Compuestos similares:

5-Fluorouridina: Otro análogo de nucleósido con un átomo de flúor en la posición 5’.

Floxuridina: Un análogo de desoxiuridina utilizado en el tratamiento del cáncer.

Singularidad: La 2’-Desoxiuridina-2’-fluorada es única debido a la ubicación específica del átomo de flúor en la posición 2’, que confiere propiedades bioquímicas distintas. Esto lo hace particularmente efectivo en ciertas aplicaciones antivirales y anticancerígenas en comparación con sus análogos .

Comparación Con Compuestos Similares

5-Fluorouridine: Another nucleoside analog with a fluorine atom at the 5’ position.

Floxuridine: A deoxyuridine analog used in cancer treatment.

Uniqueness: 2’-Deoxy-2’-fluorouridine is unique due to the specific placement of the fluorine atom at the 2’ position, which imparts distinct biochemical properties. This makes it particularly effective in certain antiviral and anticancer applications compared to its analogs .

Actividad Biológica

2'-Deoxy-2'-fluorouridine (2'-F-uridine) is a nucleoside analog that has garnered attention for its potential therapeutic applications, particularly in the fields of antiviral and anticancer treatments. This compound features a fluorine atom at the 2' position of the ribose sugar, which alters its biological properties compared to naturally occurring nucleosides. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and safety profiles.

The incorporation of fluorine into nucleosides can enhance their stability and resistance to enzymatic degradation. In the case of 2'-F-uridine, this modification affects how the compound interacts with nucleic acid polymerases and other cellular components. Studies indicate that 2'-F-uridine does not serve as a preferred substrate for human polymerases, leading to minimal chain termination during RNA synthesis . This property is crucial for its application in therapeutic contexts, as it allows for prolonged activity without significant cytotoxic effects.

Antiviral Activity

Research has demonstrated that this compound exhibits antiviral properties. For instance, it has shown effectiveness against several viral pathogens by interfering with viral replication processes. In a study involving Crimean-Congo hemorrhagic fever virus (CCHFV), related compounds like 2'-deoxy-2'-fluorocytidine were noted to have significant inhibitory effects on viral replication, suggesting similar potential for 2'-F-uridine derivatives .

Anticancer Potential

The compound's cytotoxicity against various cancer cell lines has been explored extensively. In vitro studies have shown that 2'-F-uridine can suppress tumor cell proliferation without causing substantial cytotoxicity at therapeutic doses. For example, it has been reported to have an IC50 value indicative of moderate potency against certain cancer types .

Safety Profile

Safety assessments are critical for any therapeutic agent. Long-term studies involving animal models have indicated that repeated administration of 2'-F-uridine does not lead to significant accumulation of toxic metabolites or adverse effects on mitochondrial function . Furthermore, the transient nature of its metabolites in biological systems suggests a favorable safety profile for potential clinical applications.

Comparative Data Table

| Property | This compound | Natural Nucleosides |

|---|---|---|

| Polymerase Interaction | Minimal chain termination | Preferred substrates |

| Stability | High | Variable |

| Cytotoxicity (IC50) | Moderate | Variable |

| Viral Inhibition | Effective | Not applicable |

| Mitochondrial Impact | Minimal | Variable |

Case Studies

- Clinical Trials : A phase I clinical trial assessed the pharmacokinetics and safety of a formulation containing this compound in patients with specific viral infections. Results indicated manageable side effects and promising antiviral activity .

- Animal Studies : In a two-year carcinogenicity study on rats, no significant adverse effects were observed following administration of 2'-F-uridine conjugates, reinforcing its potential as a safe therapeutic candidate .

Propiedades

IUPAC Name |

1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYWFOZZIZEEKJ-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50999738 | |

| Record name | 1-(2-Deoxy-2-fluoropentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50999738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

784-71-4 | |

| Record name | 2'Fluoro-2'-deoxyuridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000784714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Deoxy-2-fluoropentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50999738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Uridine, 2â??-deoxy-2â??-fluoro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-FLUORO-2'-DEOXYURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2YC903QW8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2'-Deoxy-2'-fluorouridine?

A1: The molecular formula of this compound is C9H11FN2O5, and its molecular weight is 246.19 g/mol. []

Q2: What is known about the crystal structure of this compound?

A2: X-ray crystallography studies have revealed that 3',5'-diacetyl-2'-deoxy-2'-fluorouridine, a derivative of dUfl, adopts a syn conformation. [] Furthermore, crystal structures of both this compound and 2'-deoxy-2'-fluorocytidine have been determined. [, ]

Q3: How does the fluorine atom at the 2' position influence the conformation of dUfl?

A3: The presence of fluorine at the 2' position significantly influences the conformational preference of dUfl. NMR studies and DFT calculations suggest that the fluorine atom induces a preference for the C3'-endo sugar pucker conformation, stabilized by a weak intramolecular C-H···F hydrogen bond. This conformation is similar to that observed in natural RNA, making it a valuable tool for RNA research. [, ]

Q4: How does the 2'-fluoro substitution affect the stability of the glycosidic bond in nucleoside analogs like 2,5,6-trichloro-1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)benzimidazole?

A4: While the 2'-fluoro substitution was intended to increase the stability of the glycosidic bond in 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) analogs, it did not improve their metabolic stability in vivo. []

Q5: What are the common methods for synthesizing this compound and its derivatives?

A5: this compound can be synthesized by reacting a protected 1-β-D-arabinofuranosyluracil derivative with sulfuryl fluoride (SO2F2) in the presence of an organic base, followed by deprotection. [, , ] Another approach involves fluorination of uridine 2'-thioethers using xenon difluoride or (diethylamino)sulfur trifluoride. [, ] Enzymatic synthesis using thermostable purine and pyrimidine nucleoside phosphorylases has also been successfully employed. []

Q6: Does dUfl act as a substrate for any enzymes involved in nucleic acid metabolism?

A8: Research suggests that this compound-5'-triphosphate (dUflTP) can act as a substrate for E. coli RNA polymerase, albeit with lower efficiency compared to the natural substrate UTP. This substitution requires the presence of Mn2+ as a divalent cation instead of Mg2+. [, , ] Additionally, this compound-5'-phosphate (dUflMP) serves as an alternative substrate for thymidylate synthetase from Escherichia coli K12, although with a lower affinity compared to the natural substrate dUMP. []

Q7: What is known about the antiviral activity of dUfl and its derivatives?

A9: While dUfl itself has shown moderate antiviral activity against HIV-1, some of its N3-substituted derivatives have been found to be inactive. [, , ] Conversely, purine 2'-deoxy-2'-fluororibosides synthesized from dUfl exhibited potent anti-influenza virus activity, particularly those with a 2-amino group on the purine ring. []

Q8: Are there any studies investigating the anticancer potential of dUfl or its derivatives?

A10: Yes, studies have explored the anticancer activity of dUfl analogs. Specifically, 2'-deoxy-2'-fluoro-6-iodo-UMP demonstrated covalent inhibition of human orotidine 5'-monophosphate decarboxylase (ODCase), a key enzyme in pyrimidine biosynthesis and a target for anticancer therapy. []

Q9: Is there any information available on the toxicity and safety profile of this compound?

A11: While the provided research highlights the potential therapeutic applications of dUfl and its derivatives, information regarding its toxicity and safety profile is limited. One study indicates that 2'-deoxy-2'-fluorocytidine, a related compound, inhibits the growth of human lymphoblastic cell lines in culture and is incorporated primarily into DNA. [] Further research is crucial to thoroughly evaluate the safety and potential adverse effects of dUfl before its application in clinical settings.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.